molecular formula C8H16O2 B13806365 1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]- CAS No. 54004-45-4

1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-

Cat. No.: B13806365
CAS No.: 54004-45-4
M. Wt: 144.21 g/mol
InChI Key: VIYJKNBZRRVSLZ-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is characterized by its unique structure, which includes an oxa-hexene backbone with three methyl groups attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol typically involves the reaction of 2-methyl-2-propen-1-ol with 2-methyl-2-propenyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-3-oxa-5-hexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2,5-Trimethyl-3-oxa-5-hexen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propen-1-ol
  • 2-Methyl-2-propenyl ether
  • 2,2-Dimethyl-3-oxa-5-hexen-1-ol

Uniqueness

Compared to similar compounds, 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

54004-45-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-2-enoxy)propan-1-ol

InChI

InChI=1S/C8H16O2/c1-7(2)5-10-8(3,4)6-9/h9H,1,5-6H2,2-4H3

InChI Key

VIYJKNBZRRVSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(C)(C)CO

Origin of Product

United States

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